Med 27

Description

Properties

IUPAC Name |

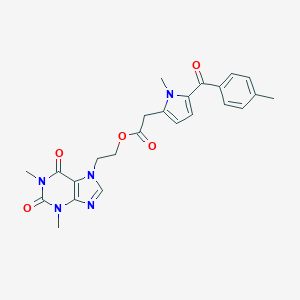

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O5/c1-15-5-7-16(8-6-15)21(31)18-10-9-17(26(18)2)13-19(30)34-12-11-29-14-25-22-20(29)23(32)28(4)24(33)27(22)3/h5-10,14H,11-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIRBZOAKBEYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OCCN3C=NC4=C3C(=O)N(C(=O)N4C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146397 | |

| Record name | Med 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104333-87-1 | |

| Record name | Med 27 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Med 27 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: The Critical Role of Med27 in Neuronal Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Mediator complex is a crucial multiprotein assembly that regulates gene transcription by acting as a bridge between transcription factors and the RNA polymerase II machinery.[1][2] MED27, a subunit of this complex, is fundamentally important for this process.[3][4] Recent research has identified that biallelic loss-of-function variants in the MED27 gene are the cause of an autosomal recessive neurodevelopmental disorder.[2][3] This disorder is characterized by a consistent and severe set of symptoms, including global developmental delay, intellectual disability, dystonia, and cerebellar atrophy or hypoplasia.[1][5][6] These clinical findings underscore the profound vulnerability of the developing nervous system, particularly the cerebellum, to MED27 dysfunction.[1][7]

This technical guide synthesizes the current understanding of MED27's function in neuronal development, drawing from studies utilizing zebrafish, mouse, and human stem cell models. We will detail the molecular mechanisms through which MED27 operates, summarize key quantitative findings from preclinical models, provide an overview of essential experimental protocols, and visualize the core signaling pathways and workflows.

The Core Function of the MED27 Subunit

MED27 is a component of the Mediator complex, which is broadly composed of head, middle, and tail modules.[3] MED27 itself is positioned straddling the head and tail modules.[3] The primary function of the Mediator complex is to serve as a transcriptional coactivator.[8] It connects gene-specific transcription factors (TFs) bound to enhancer regions of DNA with the basal RNA polymerase II (Pol II) transcription machinery located at gene promoters.[2][3] This interaction stabilizes the preinitiation complex, facilitating the start of transcription for a vast array of protein-coding and non-coding genes.[1] The ubiquitous expression of Med27 mRNA suggests it plays a universal role in transcriptional initiation.[8]

Figure 1: MED27 within the Mediator transcriptional complex.

MED27's Indispensable Role in Neurodevelopment

The severe neurological phenotypes observed in patients with MED27 variants strongly indicate its essential role in the development of the central nervous system (CNS).[5] This has been extensively validated in animal models. Global knockout of Med27 in mice results in early embryonic lethality, while similar knockout in Drosophila and chicken models is also lethal.[3][9]

Studies using zebrafish with med27 loss-of-function (LoF) mutations successfully replicate the clinical phenotypes seen in patients, including severe developmental defects, motor deficits, and significant cerebellar atrophy.[2][3][6] These models show a marked reduction in the size of the head, eyes, and overall brain.[10] Specifically, the loss of MED27 leads to a failure in neurogenesis, with defects in the differentiation of progenitor cells into mature neurons, particularly GABAergic neurons and Purkinje cells in the cerebellum.[10][11]

Molecular Mechanisms and Signaling Pathways

Research indicates that pathogenic mutations in MED27 lead to a partial loss-of-function mechanism.[7][12] Mutant MED27 protein destabilizes the entire Mediator complex, weakening its interaction with other subunits (such as MED20) and impairing its ability to bind to chromatin at regulatory sites.[7][9] This compromised assembly alters the three-dimensional chromatin architecture, ultimately dampening the expression of critical downstream target genes essential for neurogenesis.[7][9]

Molecular analyses in various models have identified several direct downstream targets of MED27-mediated transcription:

-

Immediate Early Genes (IEGs): In human cellular models, EGR1 and FOS have been identified as direct downstream targets. These genes are critical for initiating neurogenic transcriptional programs.[3][9]

-

Master Regulatory Transcription Factors: In zebrafish, the transcription factors foxo3a and fosab are direct downstream targets.[2][3] These are well-established master regulators within the central nervous system.[2][3][6]

-

Cerebellar Neurogenesis Markers: The expression of key markers for Purkinje cell neurogenesis, including atoh1a, atoh1b, atoh1c, and ptf1a, is significantly decreased in med27 knockout zebrafish.[10][11]

Figure 2: MED27 downstream signaling in neuronal development.

Quantitative Data from Preclinical Models

Data from knockout and patient-specific mutant models provide quantitative insights into the consequences of MED27 dysfunction.

Table 1: Neuronal and Phenotypic Changes in med27 Knockout Zebrafish

| Parameter | Observation in med27 KO | Model System | Reference |

|---|---|---|---|

| GABAergic Neurons | Significant decrease in number | 5 dpf zebrafish brain (dlx5a/6a:GFP) | [10][11] |

| Purkinje Cells | Significant decrease in number | 5 dpf zebrafish cerebellum (pvalb7+) | [10][11] |

| Neural Stem Cells | Significant reduction | 5 dpf zebrafish brain (nestin-positive) | [10][11] |

| Cell Proliferation | Significant increase (suggests failure in differentiation) | 5 dpf zebrafish brain (PH3 immunostaining) | [10][11] |

| Apoptosis | Significant increase | 5 dpf zebrafish brain | [10][11] |

| Brain Size | Significant reduction | 3 and 5 dpf zebrafish | [10] |

| Cerebellar Neurogenesis Markers | Significant decrease in mRNA expression (atoh1a, atoh1b, atoh1c, ptf1a) | 2 dpf zebrafish larvae (RT-qPCR) |[10][11] |

Table 2: Transcriptomic and Proteomic Dysregulation in MED27 Mutant Models

| Analysis Type | Key Findings in MED27 Mutants | Model System | Reference |

|---|---|---|---|

| Bulk RNA-Sequencing | 648 downregulated & 711 upregulated DEGs. Enriched pathways: neuronal processes. | MED27KI/FS human Neuronal Progenitor Cells (NPCs) | [7] |

| Bulk RNA-Sequencing | 800 downregulated & 389 upregulated DEGs. | MED27KI/FS human Embryonic Stem Cells (hESCs) | [7] |

| Gene Set Enrichment (GSEA) | Over-representation of downregulated DEGs in neuroactive ligand-receptor interaction pathways. | med27-/- zebrafish larvae | [3] |

| Co-Immunoprecipitation | Significantly reduced interaction between mutant MED27 (p.P280L) and MED20. | Human cell lines | [7] |

| Affinity Purification-MS | Mutant MED27 (p.P280L) captured a different profile of interacting proteins compared to WT. | Human cell lines |[7] |

Key Experimental Protocols

The following methodologies have been central to elucidating the function of MED27 in neurodevelopment.

Generation of Loss-of-Function Zebrafish Models

-

CRISPR/Cas9-mediated Knockout:

-

Target Design: Design single guide RNAs (sgRNAs) targeting an early exon of the zebrafish med27 gene.

-

Microinjection: Prepare an injection mix containing the designed sgRNAs and Cas9 protein/mRNA. Microinject the solution into zebrafish embryos at the one- to four-cell stage.[3][10]

-

Screening: At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected (F0) embryos. Use PCR and subsequent sequencing to confirm the presence of insertions/deletions (indels) at the target site.

-

Line Establishment: Raise the F0 generation to adulthood and outcross with wild-type fish. Screen F1 progeny for germline transmission of the desired mutation. Establish stable heterozygous and homozygous mutant lines for analysis.[3]

-

Figure 3: Workflow for CRISPR/Cas9-mediated knockout in zebrafish.

mRNA Rescue Experiments in Zebrafish

-

Template Preparation: Clone the full coding sequence (CDS) of wild-type human MED27 into a pCS2 vector. For patient-specific variants, introduce mutations using a site-directed mutagenesis kit.[3]

-

mRNA Synthesis: Linearize the plasmid vector and use it as a template for in vitro transcription to synthesize capped mRNAs.[3]

-

Microinjection: Co-inject the synthesized wild-type or mutant MED27 mRNA along with reagents for knockout (e.g., CRISPR/Cas9) or knockdown (e.g., morpholinos) into one- to four-cell stage mutant zebrafish embryos.[3]

-

Phenotypic Analysis: At desired time points (e.g., 3 days post-fertilization), score the larvae for rescue of the mutant phenotypes (e.g., morphological defects, cerebellar atrophy).[3]

Generation of Patient-Specific Human Stem Cell Models

-

Genome Editing: Introduce patient-specific MED27 variants (e.g., missense or frameshift) into human embryonic stem cells (hESCs) using CRISPR/Cas9-mediated genome editing.[7]

-

Clonal Selection: Isolate and expand single-cell clones. Genotype each clone to identify those with the desired homozygous or compound heterozygous edits.[7]

-

Neuronal Differentiation: Differentiate the validated wild-type and mutant hESC clones into neuronal progenitor cells (NPCs) for subsequent molecular and cellular characterization.[7]

Protein-Protein Interaction Analysis

-

Co-Immunoprecipitation (Co-IP):

-

Lysate Preparation: Lyse cells expressing tagged or endogenous MED27 to release protein complexes.

-

Immunoprecipitation: Incubate the cell lysate with an antibody specific to MED27 (or its tag). The antibody will bind to MED27, and any proteins stably interacting with it.

-

Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

-

Elution and Western Blot: Elute the bound proteins from the beads and separate them using SDS-PAGE. Perform a Western blot using an antibody against a suspected interacting partner (e.g., MED20) to confirm the interaction.[7]

-

Immunohistochemistry (IHC) and Imaging

-

Tissue Preparation: Fix zebrafish larvae at the desired developmental stage (e.g., 5 dpf) in 4% paraformaldehyde (PFA).

-

Sectioning: For brain structure analysis, embed the fixed tissue and create transverse sections.

-

Staining:

-

Permeabilization: Treat sections with a detergent (e.g., Triton X-100) to allow antibody penetration.

-

Blocking: Incubate in a blocking solution (e.g., goat serum) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate with a primary antibody against the protein of interest (e.g., anti-PVALB7 for Purkinje cells, anti-PH3 for proliferating cells).[10]

-

Secondary Antibody: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

-

Imaging and Quantification: Image the stained sections using a confocal microscope. Select regions of interest (e.g., the cerebellum) and quantify the number of positive cells or signal intensity using imaging software.[3][10]

Conclusion and Future Directions

MED27 is a critical and indispensable component of the transcriptional machinery required for proper neuronal development. Its function is especially vital for the formation and maintenance of the cerebellum. Loss-of-function mutations in MED27 disrupt the stability and chromatin occupancy of the Mediator complex, leading to the dysregulation of key neurogenic transcription factors and a cascade of downstream effects that manifest as a severe neurodevelopmental disorder.[3][7][12]

The preclinical models and protocols detailed in this guide have been instrumental in uncovering these pathogenic mechanisms.[7] They provide a robust foundation for future research aimed at:

-

Identifying the full spectrum of MED27-dependent downstream genes in different neuronal subtypes.

-

Investigating the precise temporal requirements for MED27 function during different stages of neurogenesis.

-

Developing and testing potential therapeutic strategies, such as gene therapies or small molecule modulators, to ameliorate the effects of MED27 deficiency.

Understanding the role of MED27 not only sheds light on a specific rare disease but also provides broader insights into the function of the Mediator complex in brain development and the molecular underpinnings of "Neuro-MEDopathies".[9]

References

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 2. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MED27 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. MED27 Variants Cause Developmental Delay, Dystonia, and Cerebellar Hypoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MED27 - Wikipedia [en.wikipedia.org]

- 9. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]

- 10. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Pathogenicity of Mediator Complex Subunit 27 (MED27) in a Neurodevelopmental Disorder with Cerebellar Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of Transcription: Unraveling the Role of Med27 in Mediator Complex Assembly

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Mediator complex stands as a central scaffold in the intricate machinery of eukaryotic gene transcription, bridging the gap between gene-specific transcription factors and the general RNA polymerase II (Pol II) machinery. The precise assembly and structural integrity of this multi-subunit complex are paramount for its function in regulating gene expression. Within this complex, the Med27 subunit, a component of the Tail module, plays a critical, yet historically under-appreciated, role in maintaining the stability and architectural fidelity of the entire Mediator complex. This technical guide synthesizes current knowledge on the pivotal function of Med27 in Mediator assembly, providing a comprehensive resource for researchers in transcription biology and drug development.

Med27: A Key Architectural Component of the Mediator Complex

Med27, also known as CRSP34 or TRAP37, is an essential subunit of the Mediator complex, located at the junction of the Head and Tail modules.[1][2] Cryo-electron microscopy (cryo-EM) studies have positioned Med27 within the "upper tail" sub-module, where it forms a crucial interface with both Head and other Tail subunits.[3] Its strategic location suggests a role as a linchpin, integral to the overall structural integrity of the Mediator complex.

Med27's primary function in assembly is to stabilize the association of various subunits. It makes extensive contacts with multiple subunits, most notably MED17 in the Head module and MED29 in the Tail module.[1][4] The C-terminal domain of Med27 is particularly critical for these interactions and the overall stability of the complex.[1] Mutations or loss of Med27 have been shown to lead to a significant destabilization of the Mediator complex, resulting in reduced protein levels of other subunits and impaired transcriptional regulation.[5][6] This underscores the indispensable role of Med27 in maintaining the complete and functional architecture of the Mediator.

Quantitative Analysis of Med27's Role in Mediator Stoichiometry

Quantitative proteomic analyses, such as those using normalized spectral abundance factors (NSAF), have provided insights into the stoichiometry of the Mediator complex. While direct binding affinities for Med27 interactions are not extensively documented, these proteomic studies consistently show that Med27 is a core, stoichiometric component of the Mediator complex, present in a 1:1 ratio with other core subunits in purified Mediator preparations.[7][8]

Mutations in Med27 can dramatically alter the composition of the Mediator complex. Affinity purification-mass spectrometry (AP-MS) experiments comparing wild-type and mutant Med27 have revealed a significant reduction in the association of other Mediator subunits, providing quantitative evidence for its role in complex integrity.[9]

| Parameter | Observation | Implication | Reference(s) |

| Stoichiometry | Med27 is present in a 1:1 ratio with other core Mediator subunits in purified complexes. | Med27 is an integral and stable component of the core Mediator complex. | [7][8] |

| Mutant Med27 Pulldowns | Affinity purification of mutant Med27 shows a significant decrease in co-purified Mediator subunits compared to wild-type. | Med27 mutations disrupt the stable assembly of the entire Mediator complex. | [9] |

Signaling Pathways and Logical Relationships Involving Med27

The role of Med27 in Mediator assembly is a critical node in the broader signaling pathways that control gene transcription. The Mediator complex integrates signals from various transcription factors and relays them to the Pol II machinery. The structural integrity conferred by Med27 is essential for this signal transduction.

Below is a diagram illustrating the central role of Med27 in the assembly and function of the Mediator complex.

Caption: Role of Med27 in Mediator complex assembly and transcriptional regulation.

Experimental Workflows for Studying Med27 Function

Investigating the role of Med27 in Mediator complex assembly requires a multi-faceted approach, combining biochemical, proteomic, and genomic techniques. The following diagram outlines a logical workflow for such studies.

Caption: A logical workflow for investigating the role of Med27 in Mediator complex assembly.

Detailed Experimental Protocols

Affinity Purification-Mass Spectrometry (AP-MS)

This protocol is designed to identify proteins that interact with Med27 within the native cellular environment.[1][7][8]

I. Cell Culture and Lysis:

-

Culture human cell lines (e.g., HEK293T) expressing a tagged version of Med27 (e.g., FLAG-HA-tagged).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

II. Affinity Purification:

-

Incubate the clarified lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with lysis buffer and three times with a wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

-

Elute the protein complexes using a 3X FLAG peptide solution or a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5).

III. Mass Spectrometry:

-

Neutralize the eluate if a low pH elution was used.

-

Reduce and alkylate the protein complexes, followed by in-solution or in-gel trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins and quantify their abundance using appropriate software (e.g., MaxQuant) and statistical analysis to distinguish specific interactors from background contaminants.

Co-immunoprecipitation (Co-IP)

This protocol is used to validate the interaction between Med27 and a specific partner protein.[3][10][11]

I. Cell Lysis and Antibody Incubation:

-

Prepare cell lysates as described in the AP-MS protocol.

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody specific for Med27 or its putative interacting partner overnight at 4°C.

II. Immunoprecipitation and Western Blotting:

-

Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Med27 and the suspected interacting protein, followed by incubation with HRP-conjugated secondary antibodies and chemiluminescent detection.

Cryo-Electron Microscopy (Cryo-EM) Single-Particle Analysis

This protocol aims to determine the high-resolution structure of the Mediator complex to visualize the position and interactions of Med27.[12][13]

I. Sample Preparation and Vitrification:

-

Purify the intact Mediator complex to high homogeneity.

-

Apply a small volume (3-4 µL) of the purified complex to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).

II. Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

-

Collect a large dataset of high-resolution images (micrographs) using an automated data collection software on a high-end cryo-TEM (e.g., Titan Krios) equipped with a direct electron detector.

III. Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation for each micrograph.

-

Automatically pick individual particle images from the micrographs.

-

Perform 2D classification to remove junk particles and group particles with similar views.

-

Generate an initial 3D model and perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the Mediator complex.

-

Build an atomic model of Med27 and its interacting partners into the cryo-EM density map.

Cleavage Under Targets and Tagmentation (CUT&Tag)

This protocol is used to map the genomic occupancy of Med27 and other Mediator subunits to understand their role in chromatin binding and gene regulation.[6][14]

I. Cell Permeabilization and Antibody Incubation:

-

Harvest and wash a low number of cells (e.g., 100,000).

-

Bind the cells to Concanavalin A-coated magnetic beads.

-

Permeabilize the cells with a digitonin-containing buffer.

-

Incubate with a primary antibody specific for Med27 or another Mediator subunit overnight at 4°C.

-

Incubate with a secondary antibody.

II. pA-Tn5 Tagmentation and DNA Purification:

-

Incubate the antibody-bound cells with a protein A-Tn5 transposome complex.

-

Activate the Tn5 transposase with magnesium chloride to simultaneously fragment the DNA and ligate sequencing adapters at the antibody-binding sites.

-

Lyse the cells and purify the tagmented DNA.

III. Library Preparation and Sequencing:

-

Amplify the DNA fragments by PCR using primers that recognize the ligated adapters.

-

Purify the PCR products to generate the final sequencing library.

-

Sequence the library on a next-generation sequencing platform.

-

Analyze the sequencing data to identify genomic regions enriched for Med27 binding.

Conclusion

Med27 is an indispensable component of the Mediator complex, playing a crucial role in its assembly, stability, and, consequently, its function as a master regulator of transcription. Its strategic position at the interface of the Head and Tail modules highlights its importance as a structural linchpin. A comprehensive understanding of Med27's function, facilitated by the experimental approaches outlined in this guide, is essential for elucidating the intricate mechanisms of transcriptional regulation and may provide novel avenues for therapeutic intervention in diseases driven by transcriptional dysregulation. The continued application of advanced proteomic, genomic, and structural biology techniques will undoubtedly further unravel the multifaceted contributions of Med27 to the dynamic process of gene expression.

References

- 1. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Primer to Single-Particle Cryo-Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Protocol for the Identification of Protein-protein Interactions Based on 15N Metabolic Labeling, Immunoprecipitation, Quantitative Mass Spectrometry and Affinity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inext-discovery.eu [inext-discovery.eu]

- 5. Affinity Purification of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CUT&Tag Resource Center | Cell Signaling Technology [cellsignal.com]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. MyScope [myscope.training]

- 14. CUT&Tag Overview: Profile Chromatin Faster | Cell Signaling Technology [cellsignal.com]

Med27 Protein: A Technical Guide to Structure, Domains, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mediator complex subunit 27 (Med27) is a key component of the Mediator complex, a multiprotein assembly that plays a crucial role in the regulation of RNA polymerase II transcription.[1][2][3] The Mediator complex acts as a bridge between gene-specific transcription factors and the basal transcription machinery, thereby integrating regulatory signals to control gene expression.[1][2][3] Med27, a subunit of the "upper tail" module of the Mediator complex, is essential for the stability and integrity of the complex and has been implicated in critical developmental processes, particularly in the nervous system.[4][5] Dysregulation of Med27 function is associated with severe neurodevelopmental disorders, making it a protein of significant interest for both basic research and therapeutic development.[6][7] This technical guide provides an in-depth overview of the structure, domains, and function of Med27, along with detailed experimental protocols relevant to its study.

Med27 Protein Structure and Domains

The human Med27 protein consists of 311 amino acids with a molecular mass of approximately 35.4 kDa.[8] Structural studies, including cryo-electron microscopy of the mammalian Mediator complex, have revealed that Med27 is composed of two principal domains: an N-terminal helical domain and a C-terminal globular domain.[5][6]

N-Terminal Domain: The N-terminal region of Med27 forms a heterodimeric helical bundle with Mediator subunit 29 (MED29).[5][6] This interaction is crucial for the proper assembly of the upper tail module of the Mediator complex.

C-Terminal Domain: The C-terminal portion of Med27 folds into a globular domain that mediates interactions with several subunits of the Mediator head module, including MED20.[4][5] This interaction is critical for bridging the tail and head modules of the Mediator complex. The majority of disease-causing missense mutations in Med27 are clustered within this C-terminal domain, highlighting its functional importance.[7] One study has suggested the presence of a C2-H2 zinc finger motif within the C-terminal domain.[7]

Based on structural and sequence analysis from UniProt and InterPro, the approximate domain boundaries are outlined below.

| Domain | Approximate Amino Acid Range (Human) | Interacting Partners | Key Features |

| N-Terminal Helical Domain | 1-150 | MED29 | Forms a heterodimeric helical bundle.[5][6] |

| C-Terminal Globular Domain | 151-311 | MED17, MED18, MED20 | Interacts with the head module of the Mediator complex.[4][5][7] Contains a high concentration of pathogenic missense mutations.[7] |

Quantitative Data on Med27 Interactions and Stability

Co-Immunoprecipitation and Affinity Purification-Mass Spectrometry

Co-immunoprecipitation (Co-IP) followed by Western blotting and affinity purification coupled with mass spectrometry (AP-MS) have been instrumental in identifying Med27 interactors and assessing the relative strength of these interactions. Studies have shown that mutations in Med27 can significantly impact its interaction with other Mediator subunits. For instance, the p.P280L mutation has been shown to weaken the interaction between Med27 and MED20.[4]

Quantitative proteomics analyses provide a more global view of interaction changes. The table below summarizes the relative changes in interaction partners of mutant Med27 compared to wild-type (WT) Med27, as determined by AP-MS. The Log2 fold change (Log2FC) indicates the magnitude of the change in the amount of co-purified protein. A negative value suggests a weaker interaction with the mutant protein.

| Interacting Protein | Log2 Fold Change (Mutant vs. WT Med27) | Experimental Method | Reference |

| MED20 | Decreased | Co-Immunoprecipitation | [4] |

| Various Mediator Subunits | Varies (see original data) | Affinity Purification-Mass Spectrometry | [4] |

Impact of Mutations on Protein Stability

In silico modeling has been used to predict the effect of pathogenic mutations on the stability of Med27 and its interactions. The change in Gibbs free energy (ΔΔG) upon mutation provides a quantitative measure of this effect, with positive values indicating destabilization.

| Mutation | Predicted ΔΔG (kcal/mol) | Predicted Effect | Reference |

| V63G | +5.0 | Destabilizes a helix in the N-terminal domain. | [9] |

| H179P | +18 | Large destabilization of a beta-sheet in the C-terminal domain. | [9] |

| I230R | - | Located in a loop with phosphorylated residues in the C-terminal domain. | [9] |

| V242A | +1.9 | Mostly neutral effect on a buried helix in the C-terminal domain. | [9] |

| P259L | -6.9 | Stabilizing effect on a helix in the C-terminal domain. | [9] |

| P280L | +7.5 | Destabilizing effect on a beta-turn in the C-terminal domain. | [9] |

| I203V | +3.7 | Reduced stability of the C-terminal domain. | [9] |

| P174A | +3 | Slightly disrupts a beta-turn in the C-terminal domain. | [9] |

Signaling and Functional Pathways

Med27, as part of the Mediator complex, is a central player in the transcriptional regulation of a vast number of genes. Its function is integral to the process of transmitting signals from transcription factors to the core RNA polymerase II machinery.

Caption: Role of Med27 within the Mediator complex in transcriptional activation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Med27. Below are generalized protocols for key experiments, which should be optimized for specific experimental conditions.

Affinity Purification-Mass Spectrometry (AP-MS) of Med27-Containing Complexes

This protocol describes the isolation of Med27 and its interacting partners for identification by mass spectrometry. A common approach is the Tandem Affinity Purification (TAP) method.[10][11][12]

1. Generation of a Tagged Med27 Cell Line:

-

Clone the full-length human Med27 cDNA into a mammalian expression vector containing a tandem affinity tag (e.g., FLAG-HA, Protein A-CBP).

-

Transfect the construct into the desired human cell line (e.g., HEK293T).

-

Select for stable expression of the tagged Med27 protein.

2. Cell Lysis and Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

3. First Affinity Purification:

-

Incubate the cleared lysate with the first affinity resin (e.g., anti-FLAG M2 agarose (B213101) beads) with gentle rotation at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute the protein complexes under native conditions (e.g., by competition with FLAG peptide).

4. Second Affinity Purification:

-

Incubate the eluate from the first step with the second affinity resin (e.g., anti-HA agarose beads).

-

Wash the beads as in the first step.

-

Elute the purified protein complexes.

5. Mass Spectrometry Analysis:

-

Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands of interest or analyze the entire eluate.

-

Perform in-gel or in-solution trypsin digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify proteins using a protein database search algorithm.

Caption: Workflow for Tandem Affinity Purification-Mass Spectrometry (AP-MS).

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) for Med27

ChIP-seq is used to identify the genomic regions where Med27 (as part of the Mediator complex) binds.[13][14][15][16]

1. Cell Cross-linking and Harvesting:

-

Grow cells to the desired confluency.

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells and wash with ice-cold PBS.

2. Chromatin Preparation:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release the chromatin.

-

Shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with an antibody specific for Med27 (or a tag if using a tagged protein) overnight at 4°C. A mock IP with a non-specific IgG should be performed in parallel as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

4. Washing and Elution:

-

Wash the beads with a series of stringent wash buffers to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

6. Library Preparation and Sequencing:

-

Prepare a DNA library from the purified ChIP DNA and input control DNA for next-generation sequencing.

-

Perform high-throughput sequencing.

7. Data Analysis:

-

Align the sequence reads to the reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the Med27 IP sample compared to the input control.

Caption: Workflow for Chromatin Immunoprecipitation-Sequencing (ChIP-seq).

Conclusion

Med27 is a structurally and functionally critical subunit of the Mediator complex. Its well-defined domain architecture facilitates key interactions that are essential for the assembly and function of the Mediator in regulating gene transcription. The quantitative data, though in some cases semi-quantitative, clearly demonstrate the importance of these interactions and the destabilizing effects of pathogenic mutations. The experimental protocols provided in this guide offer a framework for researchers to further investigate the intricate roles of Med27 in health and disease, with the ultimate goal of developing novel therapeutic strategies for Med27-related disorders.

References

- 1. Quantitative Interaction Proteomics of Neurodegenerative Disease Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MED27 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 8. genecards.org [genecards.org]

- 9. MED27 and the Mediator complex (cropped) [michelanglo.sgc.ox.ac.uk]

- 10. The tandem affinity purification (TAP) method: a general procedure of protein complex purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tandem affinity purification of functional TAP-tagged proteins from human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mediator independently orchestrates multiple steps of preinitiation complex assembly in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encodeproject.org [encodeproject.org]

- 15. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

Med27 Expression: A Comprehensive Technical Guide for Researchers

An In-depth Examination of Med27 Expression Across Diverse Cell Types, its Role in Key Signaling Pathways, and Methodologies for its Study.

Introduction

Mediator complex subunit 27 (Med27) is a key component of the Mediator complex, a crucial co-regulator of RNA polymerase II transcription. The ubiquitous expression of Med27 underscores its fundamental role in gene regulation across a wide array of cell types. Dysregulation of Med27 expression has been implicated in various pathological conditions, including cancer and neurodevelopmental disorders, making it a protein of significant interest for researchers, scientists, and drug development professionals.[1] This technical guide provides a comprehensive overview of Med27 expression in different cell types, delves into its involvement in critical signaling pathways, and offers detailed experimental protocols for its investigation.

Data Presentation: Quantitative Expression of Med27

The following tables summarize the quantitative mRNA expression of Med27 in various human cancer cell lines, providing a valuable resource for comparative analysis. The data is presented in Reads Per Kilobase of transcript, per Million mapped reads (RPKM), sourced from the Cancer Cell Line Encyclopedia (CCLE) and other repositories.[2][3][4][5]

Table 1: Med27 mRNA Expression in Hematopoietic and Lymphoid Cancer Cell Lines

| Cell Line | Cancer Type | Med27 Expression (RPKM) |

| 697 | B-cell Acute Lymphoblastic Leukemia | 2.5 |

| 22RV1 | Prostate Carcinoma | 2.5 |

Data sourced from the Cancer Cell Line Encyclopedia (CCLE).[2][3]

Table 2: Med27 mRNA Expression in Solid Tumor Cell Lines

| Cell Line | Cancer Type | Med27 Expression (RPKM) |

| 1321N1 | Astrocytoma | 2.0 |

| 143B | Osteosarcoma | 2.0 |

| 253J | Bladder Transitional Cell Carcinoma | 2.0 |

Data sourced from the Cancer Cell Line Encyclopedia (CCLE).[3]

Table 3: Med27 Expression in Other Tissues

| Tissue | Expression Level |

| Testis | High |

| Brain | High |

Ubiquitous expression has been noted in 25 other tissues.

Signaling Pathways Involving Med27

Med27 plays a pivotal role in several signaling pathways that are critical for cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is a key factor in the progression of various diseases.

Med27 in Cancer Signaling

In melanoma, Med27 has been shown to promote tumor growth by targeting the AKT/MAPK and NF-κB/iNOS signaling pathways.[6] In adrenal cortical carcinoma, silencing of Med27 inhibits carcinogenesis by targeting the Wnt/β-catenin signaling pathway.[1] Furthermore, in breast cancer, Med27 has been found to promote malignant behavior by affecting Sp1.[7]

Med27 in Neurodevelopment

Med27 is essential for normal neurodevelopment.[8][9] Studies in zebrafish have shown that loss-of-function mutations in Med27 lead to severe developmental defects.[8][9] Molecular analyses have identified the transcription factors foxo3a and fosab as direct downstream targets of Med27, providing a mechanistic link to its role in neuronal and cerebellar development.[8][9] Further research has also implicated EGR1, FOS, and Lhx1 as downstream targets in neurogenesis.[10][11][12]

Experimental Protocols

Detailed methodologies for the study of Med27 are provided below, including Western Blotting, Immunoprecipitation, Chromatin Immunoprecipitation Sequencing (ChIP-seq), and Reverse Transcription Quantitative PCR (RT-qPCR).

Western Blotting

This protocol outlines the detection of Med27 protein levels in cell lysates.

1. Sample Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

-

Sonicate the lysate to shear DNA and reduce viscosity.[13]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

2. SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1 hour.[14]

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Med27 (e.g., rabbit polyclonal) diluted in blocking buffer overnight at 4°C. Recommended dilution for some antibodies is 1 µg/mL.[15]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Immunoprecipitation (IP)

This protocol is for the isolation of Med27 and its interacting proteins.

1. Cell Lysate Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) to preserve protein-protein interactions.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Centrifuge and collect the supernatant.

-

Add the primary antibody against Med27 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.[16]

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer.

-

Elute the protein complexes from the beads by adding 1X Laemmli sample buffer and boiling for 5 minutes.

4. Analysis:

-

The eluted proteins can be analyzed by Western Blotting to confirm the presence of Med27 and identify co-immunoprecipitated proteins.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol describes a method to identify the genomic regions where Med27 binds.

1. Cross-linking and Chromatin Preparation:

-

Cross-link protein-DNA complexes in live cells by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest cells, lyse them, and isolate the nuclei.

-

Sonically shear the chromatin to obtain fragments of 200-500 bp.[17][18][19]

2. Immunoprecipitation:

-

Perform immunoprecipitation as described in the IP protocol, using an anti-Med27 antibody suitable for ChIP.

3. DNA Purification and Library Preparation:

-

Reverse the cross-links by incubating at 65°C overnight.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare a sequencing library from the purified DNA.

4. Sequencing and Data Analysis:

-

Sequence the library using a next-generation sequencing platform.

-

Analyze the data to identify enriched genomic regions, which represent Med27 binding sites.

Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol is for quantifying Med27 mRNA expression levels.

1. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from cells using a commercial kit or TRIzol reagent.

-

Assess RNA quality and quantity.

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase and random hexamers or oligo(dT) primers.

2. qPCR:

-

Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and Med27-specific primers.

-

Human Med27 Primers:

-

Run the qPCR on a real-time PCR system with the following cycling conditions:

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Perform a melt curve analysis to ensure primer specificity.

3. Data Analysis:

-

Calculate the relative expression of Med27 using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

References

- 1. Silencing of MED27 inhibits adrenal cortical carcinogenesis by targeting the Wnt/β-catenin signaling pathway and the epithelial-mesenchymal transition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Datasets | Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

- 3. Dataset - CCLE Cell Line Gene Expression Profiles [maayanlab.cloud]

- 4. Expression analysis about cell lines in CCLE [protocols.io]

- 5. genecards.org [genecards.org]

- 6. MED27 promotes melanoma growth by targeting AKT/MAPK and NF-κB/iNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MED27 plays a tumor‐promoting role in breast cancer progression by targeting KLF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]

- 12. Pathogenicity of Mediator Complex Subunit 27 (MED27) in a Neurodevelopmental Disorder with Cerebellar Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Western blot protocol | Jeffrey Magee Lab | Washington University in St. Louis [mageelab.wustl.edu]

- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 16. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 18. Protocols – HudsonAlpha Institute for Biotechnology [hudsonalpha.org]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. origene.com [origene.com]

The Discovery and Foundational Characterization of Med27: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mediator Complex Subunit 27 (Med27), a key component of the Mediator complex, plays a critical role in the regulation of transcription by RNA polymerase II. Its discovery and initial characterization were pivotal in advancing our understanding of the intricate molecular mechanisms that govern gene expression. This technical guide provides an in-depth overview of the seminal studies that first identified and described Med27, with a focus on the experimental methodologies, quantitative data, and the conceptual framework that established its function as a transcriptional coactivator. Initially identified as CRSP34, a 34-kDa subunit of the Cofactor Required for Sp1 (CRSP) complex, its journey from a novel protein to an integral part of the Mediator complex highlights a significant period of discovery in molecular biology.

Discovery of the CRSP Complex and Identification of CRSP34 (Med27)

The discovery of Med27 is intrinsically linked to the identification of the CRSP complex, a multi-protein coactivator essential for the transcriptional activation by the transcription factor Sp1. Seminal work published in 1999 by Ryu and colleagues detailed the purification and characterization of this complex from human HeLa cells.[1]

The CRSP complex was identified as a novel factor required, in addition to TFIID, for the efficient activation of transcription by Sp1.[1] Purification of the CRSP complex revealed it to be a large assembly with an approximate molecular mass of 700 kDa, composed of nine major subunits with molecular masses ranging from 33 kDa to 200 kDa.[1] Among these, the 34-kDa subunit, named CRSP34, was identified as a new protein, now known as Med27.[1] The cloning of the cDNAs encoding these subunits was a crucial step in their characterization.[1]

Initial Characterization of Med27 (CRSP34) and its Role in Transcription

The initial characterization of CRSP34 focused on its role as an integral component of the CRSP complex and its function in Sp1-dependent transcriptional activation. The CRSP complex, including CRSP34, was shown to be essential for mediating the signal from the enhancer-binding protein Sp1 to the basal transcription machinery.[1]

Immunodepletion studies were critical in confirming the essential cofactor function of the CRSP subunits.[1] The removal of the CRSP complex from in vitro transcription assays abrogated Sp1-dependent transcription, and this activity could be restored by the addition of the purified complex. This demonstrated the functional necessity of the entire complex, including the newly discovered CRSP34.

The identification of CRSP34 as a component of other coactivator complexes, such as the thyroid hormone receptor-associated proteins (TRAP) complex, suggested a broader role in transcriptional regulation.[2] This finding hinted at a combinatorial mechanism of coactivator assembly, where different subunits could be part of distinct complexes to regulate a wide array of genes.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies on the CRSP complex and its subunits.

Table 1: Subunit Composition of the Purified Human CRSP Complex

| Subunit Name | Apparent Molecular Mass (kDa) |

| CRSP200 | 200 |

| CRSP150 | 150 |

| CRSP130 | 130 |

| CRSP100 | 100 |

| CRSP77 | 77 |

| CRSP70 | 70 |

| CRSP34 | 34 |

| CRSP33 | 33 |

Data sourced from Ryu et al., Nature, 1999.[1]

Experimental Protocols

The discovery and initial characterization of Med27 (CRSP34) were reliant on a series of sophisticated biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Purification of the CRSP Complex from HeLa Cells

This protocol is based on the detailed method published by Ryu et al. in PNAS, 1999.[2][3]

-

Preparation of Nuclear Extract: Nuclear extracts were prepared from cultured human HeLa cells.

-

Phosphocellulose Chromatography: The nuclear extract was subjected to chromatography on a P-11 phosphocellulose column. The fraction eluting with 1 M KCl (P1M fraction) was collected, as it contained the CRSP activity.

-

Nickel Affinity Chromatography: A key step in the purification was the use of Ni²⁺-nitrilotriacetic acid (NTA)-agarose chromatography. The P1M fraction was loaded onto the Ni²⁺-NTA column, which was then washed and eluted with a buffer containing imidazole.

-

Heparin Chromatography: The CRSP-containing fractions from the Ni²⁺-NTA column were pooled, dialyzed, and applied to a Poros Heparin column. The complex was eluted with a linear salt gradient.

-

Glycerol (B35011) Gradient Centrifugation: The fractions with CRSP activity were further purified by centrifugation through a 15% to 30% glycerol gradient.

-

Mono S Chromatography: The final purification step involved chromatography on a Mono S column, with elution via a linear salt gradient.

-

Analysis of Purity: The purity of the CRSP complex at each stage was monitored by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) followed by silver staining.

In Vitro Transcription Assay

This assay was crucial for identifying and functionally characterizing the CRSP complex.

-

Template DNA: A DNA template containing GC-box Sp1 binding sites upstream of a promoter was used. A control template lacking these sites was used to demonstrate specificity.

-

Transcription Reaction Components: The reaction mixture contained purified recombinant Sp1, RNA polymerase II, and a set of general transcription factors (TFIIA, TFIIB, TFIID, TFIIE, TFIIF, and TFIIH).

-

Addition of CRSP Fractions: Aliquots of the fractions from the CRSP purification steps were added to the transcription reactions.

-

Transcription and Analysis: Transcription was allowed to proceed, and the resulting RNA transcripts were analyzed by primer extension or a similar method to quantify the level of transcription from the specific start site. A strong stimulation of transcription in the presence of Sp1 and a CRSP-containing fraction, but not with either alone, indicated the coactivator activity.

Cloning of the CRSP34 (Med27) cDNA

While the exact, detailed cloning protocol for the initial isolation of human CRSP34 is not explicitly available in the primary abstracts, the general methodology at the time involved the following steps, leading to the deposition of the sequence under accession number AF104252.

-

Protein Sequencing: The purified CRSP34 protein was subjected to microsequencing to obtain partial amino acid sequence information.

-

Degenerate PCR Primer Design: Based on the amino acid sequence, degenerate oligonucleotide primers were designed.

-

cDNA Library Screening: A human cDNA library (e.g., from HeLa cells) was screened using the degenerate primers in a polymerase chain reaction (PCR)-based approach or by hybridization with a labeled probe.

-

Isolation and Sequencing of cDNA Clones: Positive clones were isolated, and the full-length cDNA insert was sequenced to determine the complete nucleotide and deduced amino acid sequence of CRSP34.

Visualizations

Signaling Pathway: Role of CRSP/Mediator in Sp1-Activated Transcription

References

An In-depth Technical Guide to the Evolutionary Conservation of the MED27 Gene

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MED27 gene, a critical subunit of the Mediator complex, plays a fundamental role in the transcriptional regulation of nearly all RNA polymerase II-dependent genes. Its deep evolutionary conservation across a vast array of eukaryotic organisms underscores its indispensable function in cellular processes. This document provides a comprehensive technical overview of the evolutionary conservation of MED27, its conserved structural and functional characteristics, its role in signaling pathways and development, and the implications for human disease and therapeutic development. Detailed experimental protocols for studying gene conservation are also provided, along with structured data and visual diagrams to facilitate understanding.

Introduction to MED27

MED27 is a protein-coding gene that encodes the Mediator Complex Subunit 27.[1][2] The Mediator complex itself is a large, multiprotein assembly that acts as a crucial bridge between gene-specific transcription factors and the RNA polymerase II (Pol II) machinery, thereby facilitating the initiation and regulation of transcription.[1][3][4] MED27 is considered a subunit of the tail module of the Mediator complex, and in some contexts, it is described as straddling the head and tail modules.[5][6][7] Its ubiquitous expression suggests a universal requirement for MED27 in transcriptional initiation.[2]

Evolutionary Conservation of MED27

The Mediator complex, including MED27, has a deep evolutionary origin, with its core structure being conserved across the eukaryotic kingdom.[3][8] Homologs of human MED27 have been identified in a wide range of species, from the 'deep-branching' protists Trichomonas vaginalis and Giardia lamblia to yeast, plants, and animals.[8] This widespread conservation highlights the fundamental importance of the Mediator complex and its individual subunits in eukaryotic life.

Saccharomyces cerevisiae Med3/Pgd1 is considered the apparent homolog of metazoan MED27.[8] Studies have shown that the zebrafish (Danio rerio) med27 ortholog exhibits a highly conserved amino acid sequence compared to its human counterpart, with 88.42% identity and 93.57% similarity.[5] This high degree of conservation in a vertebrate model organism makes it a valuable tool for studying MED27 function and disease.

Orthologs of Human MED27

The following table summarizes the conservation of the MED27 protein across various species, demonstrating its high degree of sequence similarity.

| Species | Common Name | Orthologous Gene | Protein Accession | Sequence Identity to Human | Sequence Similarity to Human |

| Homo sapiens | Human | MED27 | NP_004260.2 | 100% | 100% |

| Mus musculus | Mouse | Med27 | NP_062319.2 | 98% | 99% |

| Danio rerio | Zebrafish | med27 | NP_956955.1 | 88.42% | 93.57% |

| Drosophila melanogaster | Fruit Fly | Med27 | NP_651631.1 | 65% | 78% |

| Caenorhabditis elegans | Roundworm | mdt-27 | NP_495689.1 | 45% | 63% |

| Saccharomyces cerevisiae | Budding Yeast | MED3/PGD1 | NP_014299.1 | 13% | 25% |

| Arabidopsis thaliana | Thale Cress | AT1G15780 | NP_173003.1 | 30% | 48% |

Note: Sequence identity and similarity percentages are approximate and can vary based on the alignment algorithm and protein isoforms used. The data for S. cerevisiae reflects the distant homology between Med3/Pgd1 and metazoan Med27.[8]

Conserved Structural and Functional Aspects

The function of MED27 is intrinsically linked to its structure and its interactions within the Mediator complex. The protein contains a conserved C-terminal C2-HC zinc-finger motif, although this domain is absent in some ascomycetes like S. cerevisiae.[8] The presence of this and other conserved regions is crucial for maintaining the integrity and function of the Mediator complex.[8]

Cryo-electron microscopy studies of the Schizosaccharomyces pombe head module have revealed that Med27 plays a crucial role in connecting Med18/20 with Med17, highlighting its structural importance in the complex.[6] Pathogenic mutations in MED27 have been shown to weaken its interactions with neighboring subunits, impairing the assembly, stability, and chromatin occupancy of the Mediator complex.[9][10]

Role in Signaling Pathways and Development

The primary role of the Mediator complex is to transduce regulatory signals from enhancer-bound transcription factors to the basal transcriptional machinery at the promoter.

Caption: General transcriptional activation pathway involving the Mediator complex.

Recent studies have illuminated the indispensable role of MED27 in neurodevelopment.[5][11] Biallelic loss-of-function variants in the MED27 gene are associated with a spectrum of neurodevelopmental disorders characterized by features such as global developmental delay, intellectual disability, dystonia, cataracts, and cerebellar atrophy/hypoplasia.[5][12][13][14] This points to a heightened vulnerability of the nervous system, particularly the cerebellum, to MED27 dysfunction.[5][9]

Research using zebrafish models has demonstrated that loss of med27 leads to severe developmental defects, motor deficits, and cerebellar atrophy, recapitulating the clinical phenotypes observed in patients.[5][11] Molecular analyses in these models have identified the transcription factors foxo3a and fosab as direct downstream targets of Med27, providing a mechanistic link between MED27 and the regulation of neurogenesis.[5]

Caption: Proposed pathway of MED27's role in neurodevelopment.

Implications for Drug Development

The critical role of MED27 in fundamental cellular processes and its association with disease make it a subject of interest for drug development.

-

Neurodevelopmental Disorders: Understanding the pathogenic mechanisms of MED27 variants is crucial for developing precision gene therapies for associated neurodevelopmental disorders.[9]

-

Oncology: Emerging evidence suggests a role for MED27 in cancer. It has been reported to act as an oncogene in breast cancer and melanoma, and its silencing can inhibit adrenal cortical carcinogenesis.[15] This suggests that targeting MED27 could be a potential therapeutic strategy in certain cancers.

Further research is needed to validate MED27 as a drug target and to develop specific modulators of its activity.

Experimental Protocols

Investigating the evolutionary conservation and function of a gene like MED27 involves a variety of molecular and genetic techniques.

Phylogenetic Analysis

This protocol outlines the steps to infer the evolutionary history of the MED27 gene.

Objective: To construct a phylogenetic tree to visualize the evolutionary relationships of MED27 orthologs.

Methodology:

-

Sequence Retrieval:

-

Obtain the human MED27 protein sequence from a database such as NCBI GenBank (Accession: NP_004260.2) or UniProt (Accession: Q6P2C8).

-

Use BLASTp (Protein-Protein BLAST) against the non-redundant protein sequences (nr) database to find homologous sequences in a diverse range of species.

-

Select a representative set of orthologous sequences based on E-values, sequence coverage, and species diversity.

-

-

Multiple Sequence Alignment (MSA):

-

Align the retrieved protein sequences using a tool like Clustal Omega or MUSCLE. MSA arranges the sequences to identify regions of similarity that may be a consequence of functional, structural, or evolutionary relationships.

-

-

Phylogenetic Tree Construction:

-

Use the MSA as input for phylogenetic analysis software (e.g., MEGA, PhyML, RAxML).

-

Choose a substitution model (e.g., JTT, WAG) that best fits the data. This can be determined using model testing features within the software.

-

Construct the tree using a method such as Maximum Likelihood or Bayesian Inference.

-

Assess the reliability of the tree topology using bootstrapping (typically 1000 replicates) or posterior probabilities.

-

-

Tree Visualization and Interpretation:

-

Visualize the resulting phylogenetic tree using a tool like FigTree or iTOL.

-

Analyze the branching patterns to infer the evolutionary relationships between the MED27 orthologs.

-

Caption: Workflow for phylogenetic analysis of the MED27 gene.

Functional Analysis via CRISPR/Cas9-mediated Knockout in Zebrafish

This protocol details a method to study the in vivo function of MED27 using a model organism.

Objective: To generate med27 loss-of-function mutations in zebrafish to study the resulting phenotype.

Methodology:

-

Guide RNA (gRNA) Design and Synthesis:

-

Design one or more gRNAs targeting a conserved exon in the N-terminal region of the zebrafish med27 gene using a design tool (e.g., CHOPCHOP).

-

Synthesize the gRNAs in vitro using a commercially available kit.

-

-

Preparation of Injection Mix:

-

Prepare a microinjection mix containing the synthesized gRNA(s) and commercially sourced Cas9 protein or mRNA.

-

-

Microinjection of Zebrafish Embryos:

-

Collect freshly fertilized zebrafish embryos at the one-cell stage.

-

Microinject the gRNA/Cas9 mix into the cytoplasm of the embryos.

-

-

Mutation Detection and Analysis:

-

At 24-48 hours post-fertilization (hpf), extract genomic DNA from a subset of injected (F0) embryos.

-

Use PCR to amplify the target region of the med27 gene.

-

Analyze the PCR products for the presence of insertions or deletions (indels) using techniques like Sanger sequencing or high-resolution melt analysis.

-

-

Phenotypic Analysis:

-

Raise the injected F0 embryos and screen for developmental and behavioral phenotypes, such as morphological defects, motor impairments, and cerebellar abnormalities, compared to wild-type controls.[5][11]

-

Raise the F0 generation to adulthood, outcross with wild-type fish, and screen the F1 generation to establish stable mutant lines.

-

Caption: Experimental workflow for CRISPR/Cas9 knockout of med27 in zebrafish.

This guide provides a foundational understanding of the evolutionary conservation of the MED27 gene. The high degree of conservation from yeast to humans underscores its critical role in transcriptional regulation and highlights its importance as a subject of ongoing research in the fields of developmental biology, neurobiology, and oncology.

References

- 1. genecards.org [genecards.org]

- 2. MED27 - Wikipedia [en.wikipedia.org]

- 3. Origins and Activity of the Mediator Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MED27 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The indispensable role of Mediator complex subunit 27 during neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 7. Genetically Engineered Mice Unveil In Vivo Roles of the Mediator Complex [mdpi.com]

- 8. Comparative genomics supports a deep evolutionary origin for the large, four-module transcriptional mediator complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CUHK Researchers Uncover the Pathogenicity Mechanism of Mediator Complex Subunit 27 (MED27) Gene - Gerald Choa Neuroscience Institute [gcni.cuhk.edu.hk]

- 11. MED27 function is essential for cerebellar development and motor behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ovid.com [ovid.com]

- 14. academic.oup.com [academic.oup.com]

- 15. MED-27 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

The Role of Med27 in Transcriptional Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mediator complex subunit 27 (Med27) is an integral component of the Mediator complex, a crucial coactivator in RNA polymerase II (Pol II)-dependent transcription. This guide provides a comprehensive overview of the current understanding of Med27's function in regulating gene expression. It delves into the molecular mechanisms of Med27's action, its interaction with transcription factors and other Mediator subunits, and its involvement in critical cellular processes and disease states, including neurodevelopmental disorders and cancer. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the signaling pathways and experimental workflows involving Med27.

Introduction: The Mediator Complex and the Central Role of Med27

Gene transcription in eukaryotes is a tightly regulated process orchestrated by a multitude of proteins. The Mediator complex is a multi-protein assembly that serves as a central hub for integrating regulatory signals from gene-specific transcription factors to the basal transcriptional machinery, thereby controlling the initiation and elongation of transcription by RNA polymerase II.[1][2] The Mediator complex is organized into four distinct modules: the Head, Middle, Tail, and Kinase modules.

Med27 is a key subunit located in the Head module of the Mediator complex.[2] It plays a critical role in the structural integrity and function of the complex.[1] Emerging evidence highlights the indispensable role of Med27 in a variety of biological processes, from embryonic development to the pathogenesis of human diseases.[2][3]

Molecular Function of Med27 in Transcriptional Regulation

Med27 functions as a scaffold protein within the Mediator complex, facilitating the interaction between transcription factors and the Pol II machinery.[2][4] Its primary roles include:

-

Bridging Enhancers and Promoters: Med27, as part of the Mediator complex, acts as a physical bridge between transcription factors bound to distal enhancer elements and the Pol II complex assembled at the promoter.[1][2] This interaction is essential for the efficient initiation of transcription.

-

Stabilizing the Pre-Initiation Complex (PIC): By interacting with both transcription factors and components of the PIC, Med27 helps to stabilize this multi-protein complex at the promoter, a prerequisite for successful transcription initiation.[1]

-

Recruitment of Chromatin Modifying Enzymes: The Mediator complex, including Med27, can recruit chromatin remodeling complexes and histone-modifying enzymes to target gene promoters, thereby creating a chromatin environment conducive to transcription.[1]

Quantitative Data on Med27 Function

While comprehensive quantitative data on Med27's biochemical parameters are still emerging, several studies have provided valuable insights into its functional interactions and the consequences of its dysregulation.

Downstream Target Gene Expression Changes

RNA-sequencing (RNA-seq) and quantitative PCR (qPCR) have been employed to identify genes whose expression is dependent on Med27. Loss-of-function studies in various model systems have revealed significant changes in the transcriptome.

| Gene | Model System | Med27 Manipulation | Fold Change (approx.) | Method | Reference |

| foxo3a | Zebrafish Embryos | Med27 Overexpression | Promoter Activity Increase | Dual-Luciferase Reporter Assay | [2] |

| fosab | Zebrafish Embryos | Med27 Overexpression | Promoter Activity Increase | Dual-Luciferase Reporter Assay | [2] |

| pvalb7 | Zebrafish Larvae | med27 Knockout | Complete Loss of Expression | Whole-Mount In Situ Hybridization (WISH) & RT-qPCR | [2] |

| olig2 | Zebrafish Larvae | med27 Knockout | Complete Loss of Expression | WISH & RT-qPCR | [2] |

| KLF4 | Breast Cancer Cells | MED27 Knockdown | Decreased Luciferase Activity | Dual-Luciferase Reporter Assay | [2] |

| KLF4 | Breast Cancer Cells | MED27 Overexpression | Increased Luciferase Activity | Dual-Luciferase Reporter Assay | [2] |

Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) followed by mass spectrometry has been instrumental in identifying proteins that interact with Med27, providing a glimpse into its functional network.

| Interacting Protein | Experimental Evidence | Functional Implication | Reference |

| MED17 | Co-immunoprecipitation | Structural integrity of the Mediator Head module | [1] |

| Sp1 | Co-immunoprecipitation | Coactivation of Sp1-mediated transcription | [5] |

| NF-κB | Co-immunoprecipitation | Regulation of NF-κB signaling pathway | [6] |

| p300 | Co-immunoprecipitation | Histone acetylation and transcriptional activation | [6] |

Med27 in Signaling Pathways

Med27 has been implicated in the regulation of several key signaling pathways, particularly in the context of cancer.

Wnt/β-catenin Signaling Pathway

Studies in adrenal cortical carcinoma have shown that knockdown of MED27 leads to the downregulation of proteins involved in the Wnt/β-catenin signaling pathway.[4] This suggests that Med27 may play a role in maintaining the activity of this pathway, which is often dysregulated in cancer.

AKT/MAPK Signaling Pathway

In melanoma, silencing of MED27 has been shown to inhibit cell proliferation and induce apoptosis, accompanied by the inactivation of the PI3K/AKT and MAPK/ERK signaling pathways.[6] This suggests that Med27 may be required for the sustained activation of these pro-survival and pro-proliferative pathways in cancer cells.

NF-κB Signaling Pathway

In glioma and melanoma, MED27 has been shown to interact with NF-κB and its coactivator p300.[6] Silencing of MED27 leads to a decrease in the expression of iNOS, a downstream target of NF-κB, and inhibits the nuclear translocation of the p50/p65 NF-κB subunits.[6]

Med27 in Disease

Mutations and dysregulation of MED27 have been linked to several human diseases, underscoring its critical role in maintaining cellular homeostasis.

Neurodevelopmental Disorders

Biallelic mutations in the MED27 gene have been identified as the cause of a novel autosomal recessive neurodevelopmental disorder.[1][3] Patients with this disorder exhibit global developmental delay, intellectual disability, dystonia, and cerebellar hypoplasia.[1][3] Studies in zebrafish models have recapitulated these phenotypes, demonstrating that Med27 is essential for proper neurogenesis and cerebellar development.[2]

Cancer

As highlighted in the signaling pathways section, Med27 has been implicated in the progression of several cancers, including breast cancer, melanoma, glioma, and adrenal cortical carcinoma.[2][4][6] In these contexts, Med27 often acts as an oncogene, promoting cell proliferation, survival, and metastasis.

Experimental Protocols

The study of Med27's function relies on a variety of molecular and cellular biology techniques. Below are detailed methodologies for three key experiments.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of Med27, providing insights into the genes it directly regulates.

Objective: To map the genomic locations where Med27 is bound.

Methodology:

-

Cross-linking: Cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into small fragments (200-600 bp) by sonication or enzymatic digestion.

-